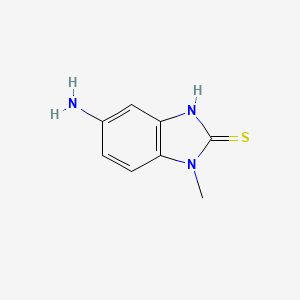
Chrome antimony titanium buff rutile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrome antimony titanium buff rutile, also known as Pigment Brown 24, is an inorganic pigment . It is a clean, buff shade, opaque complex inorganic pigment with easy dispersion, high NIR reflectance, no warping or shrinkage, and excellent weather and light fastness properties . It can be used as a replacement for Chrome Yellow in combination with organic pigments .
Synthesis Analysis
This pigment is a reaction product of high temperature calcination in which Titanium (IV) Oxide, Chromium (III) Oxide, and Antimony (V) Oxide in varying amounts are homogeneously and ionically interdiffused to form a crystalline matrix of rutile .Molecular Structure Analysis
The molecular formula of Chrome antimony titanium buff rutile is (Ti, Sb, Cr) O2 . It is a crystalline matrix of rutile formed by the interdiffusion of Titanium (IV) Oxide, Chromium (III) Oxide, and Antimony (V) Oxide .Chemical Reactions Analysis
As an inorganic pigment, Chrome antimony titanium buff rutile is stable and does not undergo hazardous reactions . It is resistant to heat, light, and weather, making it suitable for various applications .Physical And Chemical Properties Analysis
Chrome antimony titanium buff rutile appears as a yellow powder . It has a rutile crystal form, a mean particle size of 2.0 µm max, a moisture content of 0.2% max, a water-soluble salt of 0.3% max, an oil absorption of 16-35 g/100g, a pH value of 6-9, and a heat resistance of 1000°C . It also has excellent light fastness, weather resistance, acid resistance, and alkali resistance .Mécanisme D'action
Orientations Futures
While specific future directions for Chrome antimony titanium buff rutile are not mentioned in the sources, its unique properties make it a valuable pigment in various industries. It is widely used in exterior coatings, fluorocarbon coatings, industrial coatings, aerospace and marine coatings, camouflage coatings, coil coatings, rock frescos coating, powder coatings, oil paints, water-based paints, UV coatings, high-temperature paints, engineering plastics, master batch, technology glasses, colored glasses, glass lamps, architectural ceramics, ceramic works, engineering ceramics, industrial enamels, architectural enamelware, colored inks, watermark inks, concave-convex inks, colored sand, concrete and other building materials . As technology advances, new applications for this versatile pigment may be discovered.
Propriétés
Numéro CAS |
68186-90-3 |
|---|---|
Nom du produit |
Chrome antimony titanium buff rutile |
Poids moléculaire |
0 |
Synonymes |
Chrome antimony titanium buff rutile; CI PIGMENT BROWN; Brown 24; C.I. Pigment Brown 24; CHROME ANTIMONY TITANIUM BUFF; chrome rutile yellow; Rutil, substituiert Anorganische Buntpigmente (synthetische Mineralien), chemisch und thermisch stabil; Pigment bro |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




